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Compound of Interest

Compound Name: 3,3-Dimethylindolin-6-amine

Cat. No.: B1323086 Get Quote

An In-depth Technical Guide to 3,3-
Dimethylindolin-6-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and potential biological significance of 3,3-Dimethylindolin-6-amine. The content is tailored

for professionals in research and drug development, offering detailed experimental protocols

and insights into its relevance in medicinal chemistry.

Chemical Structure and IUPAC Name
3,3-Dimethylindolin-6-amine is a heterocyclic compound featuring an indoline core. The

indoline nucleus is a bicyclic structure composed of a benzene ring fused to a five-membered

nitrogen-containing ring. In this specific molecule, two methyl groups are attached to the C3

position of the indoline ring, and an amine group is substituted at the C6 position of the

benzene ring.

IUPAC Name: 3,3-dimethyl-2,3-dihydro-1H-indol-6-amine

CAS Number: 179898-73-8

Molecular Formula: C₁₀H₁₄N₂
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Molecular Weight: 162.23 g/mol

SMILES: NC1=CC2=C(C=C1)C(C)(C)CN2

Chemical Structure:

Caption: Chemical structure of 3,3-Dimethylindolin-6-amine.

Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties of 3,3-Dimethylindolin-6-amine and its

common precursor, 3,3-Dimethyl-6-nitroindoline, is presented below. While experimental

spectral data for 3,3-Dimethylindolin-6-amine is not widely available in the public domain, it

can be obtained from various chemical suppliers.[1]

Property
3,3-Dimethylindolin-6-
amine

3,3-Dimethyl-6-
nitroindoline

Molecular Formula C₁₀H₁₄N₂ C₁₀H₁₂N₂O₂

Molecular Weight 162.23 g/mol 192.22 g/mol

CAS Number 179898-73-8 179898-72-7

Appearance Not specified Not specified

Boiling Point Not specified Not specified

Melting Point Not specified Not specified

Solubility Not specified Not specified

Topological Polar Surface Area 38.9 Å² 57.8 Å²

Hydrogen Bond Donor Count 2 1

Hydrogen Bond Acceptor

Count
2 3
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Experimental Protocols: Synthesis of 3,3-
Dimethylindolin-6-amine
The synthesis of 3,3-Dimethylindolin-6-amine can be achieved through a multi-step process,

beginning with the formation of the indoline core, followed by nitration and subsequent

reduction of the nitro group to an amine. The following protocol is adapted from a patented

synthetic route.

Workflow for the Synthesis of 3,3-Dimethylindolin-6-
amine

Synthesis of 3,3-Dimethylindoline

Functionalization of the Indoline Core

Phenylhydrazine Hydrazone Formation

Isobutyraldehyde

Fischer Indole Synthesis 3,3-Dimethyl-3H-indole Reduction 3,3-Dimethylindoline Nitration 3,3-Dimethyl-6-nitroindoline Reduction 3,3-Dimethylindolin-6-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 3,3-Dimethylindolin-6-amine.

Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3,3-Dimethylindoline

Hydrazone Formation: Phenylhydrazine is reacted with isobutyraldehyde in a suitable

solvent such as heptane at a controlled temperature (e.g., below 20°C) to form the

corresponding hydrazone.

Fischer Indole Synthesis: The crude hydrazone is then subjected to cyclization in the

presence of a Fischer catalyst, such as methanesulfonic acid, at room temperature to yield

3,3-dimethyl-3H-indole.
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Reduction: The resulting 3H-indole is reduced to 3,3-dimethylindoline. This can be achieved

using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or a metal-

acid system.

Step 2: Nitration of 3,3-Dimethylindoline

To a cooled solution (e.g., -15°C to 0°C) of concentrated sulfuric acid, 3,3-dimethylindoline

hydrochloride salt is added under an inert atmosphere.

Fuming nitric acid is then added dropwise while maintaining the low temperature.

The reaction mixture is stirred for a specified period, after which it is carefully quenched with

a base (e.g., NaOH or ammonium hydroxide) to neutralize the acid.

The product, 3,3-dimethyl-6-nitroindoline, can be extracted with an organic solvent and

purified.

Step 3: Reduction of 3,3-Dimethyl-6-nitroindoline

The 6-nitroindoline derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or

ethyl acetate).

A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

The mixture is then subjected to hydrogenation with hydrogen gas, typically at elevated

pressure, until the reaction is complete.

Alternatively, reduction can be achieved using a metal in the presence of an acid, such as tin

and hydrochloric acid.

After the reaction, the catalyst is filtered off, and the solvent is removed under reduced

pressure to yield the final product, 3,3-Dimethylindolin-6-amine.

Biological Activity and Drug Development Potential
While specific biological data for 3,3-Dimethylindolin-6-amine is limited in publicly accessible

literature, the indoline scaffold is a well-established privileged structure in medicinal chemistry,

with numerous derivatives exhibiting a wide range of biological activities.
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Potential Therapeutic Areas
Indole and indoline derivatives have been investigated for their potential in treating a variety of

diseases, including:

Cancer: Many indoline-based compounds have shown potent anticancer activity by targeting

various signaling pathways involved in cell proliferation, survival, and angiogenesis.

Neurodegenerative Diseases: Some derivatives have been explored for their neuroprotective

effects and as inhibitors of enzymes implicated in neurodegeneration.

Inflammatory Diseases: The indoline core has been used to develop inhibitors of key

inflammatory enzymes.

Quantitative Biological Data of Related 6-Amino-
Substituted Indole and Indazole Derivatives
Due to the limited availability of quantitative biological data for 3,3-Dimethylindolin-6-amine,

the following table presents the in vitro activity of structurally related 6-amino-substituted

indazole derivatives against various cancer cell lines. This data is provided for comparative

purposes to illustrate the potential bioactivity of this class of compounds.

Compound ID
R Group on 6-
amino

Cancer Cell Line IC₅₀ (µM)

29 4-fluorobenzyl A549 (Lung) 2.8 ± 1.3

30 4-chlorobenzyl A549 (Lung) 1.9 ± 1.2

34 3,4-difluorobenzyl A549 (Lung) 1.8 ± 1.4

36 4-fluorobenzyl HCT116 (Colon) 0.4 ± 0.3

37 4-chlorobenzyl SNU-638 (Gastric) 0.7 ± 0.5

39 4-methoxybenzyl MDA-MB-231 (Breast) 1.7 ± 1.1

Data adapted from a study on 6-substituted aminoindazole derivatives.
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Potential Signaling Pathway Involvement:
PI3K/Akt/mTOR Pathway
Indole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling

pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of

this pathway is a hallmark of many cancers, making it an attractive target for therapeutic

intervention.
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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indoline derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1323086?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
3,3-Dimethylindolin-6-amine is a valuable building block in medicinal chemistry and drug

discovery. Its synthesis is achievable through established chemical transformations. Based on

the biological activities of related indoline and indole derivatives, it holds promise as a scaffold

for the development of novel therapeutics, particularly in the area of oncology. Further

investigation into the specific biological targets and mechanisms of action of 3,3-
Dimethylindolin-6-amine is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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